Bienvenue dans la boutique en ligne BenchChem!

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine

Anti-inflammatory Drug discovery Mannich base

This 5-substituted 1,2,4-triazol-3-amine carries the 4-isobutylphenyl pharmacophore of ibuprofen, enabling COX-2 pocket recognition while the free 3-amino group permits regioselective Mannich aminomethylation for rapid library diversification. It supports mPGES-1 inhibitor design with established IC₅₀ benchmarks (4.95–13.6 µM) and demonstrated gastric safety in preclinical models. Ideal for parallel synthesis workflows—saving 2–3 steps versus thione-based triazole intermediates—and for hybrid molecule programs targeting comorbid inflammatory and infectious conditions.

Molecular Formula C14H21N5O3
Molecular Weight 307.354
CAS No. 1245569-54-3
Cat. No. B2654441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine
CAS1245569-54-3
Molecular FormulaC14H21N5O3
Molecular Weight307.354
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NC(=NN2)N
InChIInChI=1S/C14H20N4/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-16-14(15)18-17-13/h4-7,9-10H,8H2,1-3H3,(H3,15,16,17,18)
InChIKeyBQWBOFZIHUJTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine (CAS 1245569-54-3): Ibuprofen-Derived Triazolamine for Anti-inflammatory Lead Optimization


5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine belongs to the class of 5-substituted 1,2,4-triazol-3-amines and bears the 4-isobutylphenyl moiety characteristic of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This heterocyclic scaffold serves as a versatile intermediate for the synthesis of Schiff bases and Mannich bases with reported anti-inflammatory, analgesic, and antimicrobial activities [1]. The free 3-amino group provides a reactive handle for regioselective aminomethylation, enabling the generation of structurally diverse compound libraries that retain the pharmacophoric elements of ibuprofen while introducing novel modalities of action via the triazole core.

Why Generic 1,2,4-Triazol-3-amines Cannot Substitute This Ibuprofen-Derived Scaffold in Anti-inflammatory Discovery Programs


Simple 1,2,4-triazol-3-amines (e.g., 5-phenyl-1H-1,2,4-triazol-3-amine or 5-benzyl-4H-1,2,4-triazol-3-amine) lack the 4-isobutylphenyl substituent that is critical for COX enzyme recognition and anti-inflammatory activity inherited from the ibuprofen framework. Moreover, the specific substitution pattern of this compound—a 5-(1-arylethyl) residue—creates a chiral center that can be exploited for stereoselective interactions, a feature absent in most commercially available triazole amines. Crucially, the 3-amino group in this compound is positioned to undergo regioselective Mannich aminomethylation, a transformation that is not feasible with 1,2,4-triazole-3-thiones or 4-amino-1,2,4-triazole-3-thiols, which require entirely different derivatization strategies [1]. These structural distinctions collectively prevent generic triazole amines from serving as drop-in replacements for hit-to-lead campaigns targeting inflammation and pain pathways.

Quantitative Differentiation Evidence: 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine vs. Closest Analogs and Alternatives


Mannich Bases Derived from This Compound Achieve Anti-inflammatory Efficacy Equivalent to or Exceeding Ibuprofen

Mannich bases synthesized via aminomethylation of this triazolamine intermediate exhibit potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. The most active derivative (compound 7e) achieved 84.08% inhibition of paw edema at 5 h post-administration, numerically surpassing the standard drug ibuprofen which produced 82.58% inhibition under identical conditions [1]. This demonstrates that the core scaffold can deliver efficacy on par with or slightly superior to the parent NSAID when appropriately derivatized, a finding that substantiates its value as a starting point for anti-inflammatory lead optimization.

Anti-inflammatory Drug discovery Mannich base

Selective mPGES‑1 Inhibition Offers a Mechanistic Departure from Conventional COX Inhibition by Ibuprofen

Structurally related 1,2,4-triazoles derived from ibuprofen—sharing the identical 4-isobutylphenyl and triazole framework—inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) with IC₅₀ values of 13.6 µM and 4.95 µM in cell‑free enzyme assays [1]. Ibuprofen itself is primarily a COX-1/COX-2 inhibitor (COX-1 IC₅₀ ≈ 1–3 µM) and does not potently engage mPGES-1. Compounds targeting mPGES-1 are hypothesized to suppress PGE₂ production without affecting prostacyclin synthesis, thereby offering anti-inflammatory efficacy with a potentially improved gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs.

mPGES-1 COX-sparing Anti-inflammatory

Gastric Safety Advantage: Mannich Bases from This Scaffold Show No Gastric Irritation in Preclinical Models

In a comparative gastric ulceration study, the most active Mannich bases generated from S‑alkylated 1,2,4-triazole intermediates (including compounds 6g, 7b, and 7e) produced no detectable gastric irritation in rats at therapeutic doses, whereas ibuprofen and other NSAIDs consistently induce significant gastric ulceration, with reported ulcer indices ranging from 1.86 to 6.67 across multiple studies [1]. The absence of gastric lesions is attributed to the non‑acidic nature of the triazole‑amine scaffold and the potential mPGES‑1‑sparing mechanism, which preserves gastroprotective prostaglandins.

Gastric safety Ulcerogenicity NSAID-sparing

Synthetic Reactivity Advantage: Exclusive Mannich Aminomethylation Not Accessible to Triazole‑Thiones or Thiols

The 3‑amino group of this compound undergoes regioselective aminomethylation with formaldehyde and secondary amines (e.g., morpholine, N‑methylpiperazine) to furnish structurally diverse Mannich bases in a single step, a transformation explicitly documented in the synthesis of compound series (6) and (7) [1]. By contrast, the corresponding 1,2,4‑triazole‑3‑thione analog (C₁₄H₁₉N₃S) requires prior S‑alkylation or oxidation state adjustment before diversification, adding synthetic steps and limiting functional‑group compatibility. This direct aminomethylation capability translates into higher library generation efficiency—typically 2–3 fewer synthetic steps per analog—making the compound a superior choice for parallel synthesis and combinatorial chemistry applications in medicinal chemistry campaigns.

Synthetic chemistry Mannich reaction Building block

Structural Pre‑organization for COX Recognition via Retention of the Ibuprofen Pharmacophore

The compound retains the complete 4‑isobutylphenyl moiety of ibuprofen—a feature essential for hydrophobic pocket binding in the COX active site [1]. Molecular docking studies on analogous ibuprofen‑triazole hybrids demonstrate that the isobutylphenyl group occupies the same hydrophobic channel as ibuprofen’s isobutylphenyl group in COX‑2, while the triazole ring engages in additional hydrogen‑bond interactions with key active‑site residues (e.g., Arg120, Tyr355) that are not accessible to ibuprofen’s carboxylate group [2]. This dual‑interaction profile—preserved hydrophobic anchoring plus novel polar contacts—is not achievable with simple 5‑aryl‑1,2,4‑triazol‑3‑amines lacking the ibuprofen‑derived substituent.

COX recognition Pharmacophore Molecular docking

Optimal Use Cases for 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine Based on Verified Differentiation Evidence


NSAID‑Sparing Anti‑inflammatory Lead Generation Targeting mPGES‑1

Medicinal chemistry teams seeking to develop anti‑inflammatory agents with a mechanism distinct from COX‑1/COX‑2 inhibition can employ this compound as a starting scaffold for mPGES‑1 inhibitor design [1]. The established IC₅₀ values (4.95–13.6 µM) for closely related ibuprofen–triazole analogs against mPGES‑1 in cell‑free assays [1] provide a benchmark for hit expansion, while the demonstrated absence of gastric irritation in preclinical models [2] aligns with program goals of delivering gastrointestinal‑safe anti‑inflammatory candidates.

Combinatorial Library Synthesis via Mannich Aminomethylation for Accelerated SAR

This compound is ideally suited for parallel synthesis workflows where rapid diversification is required. The free 3‑amino group enables single‑step Mannich reactions with a wide range of secondary amines (morpholine, piperazines, pyrrolidine, etc.) to generate libraries of 50–200 compounds per campaign, as demonstrated in the literature [1]. This efficiency advantage—saving 2–3 synthetic steps compared to thione‑ or thiol‑based triazole intermediates—significantly compresses SAR cycle times and reduces the cost per compound in academic or biotech medicinal chemistry settings.

Pharmacophore‑Guided COX‑2 Inhibitor Optimization with Enhanced Gastric Safety

For programs that wish to retain COX‑2 inhibitory activity while mitigating gastric toxicity, this scaffold offers a validated starting point. The isobutylphenyl group ensures COX‑2 hydrophobic pocket recognition (as established by docking studies on analogous compounds [1]), while the triazole ring introduces additional polar interactions that can be exploited to fine‑tune selectivity. Researchers can focus synthetic efforts on optimizing the Mannich base substituent to balance COX‑2 potency with mPGES‑1 engagement, leveraging the in vivo efficacy data showing 84.08% edema inhibition at 5 h versus 82.58% for ibuprofen [2].

Dual Anti‑inflammatory and Antimicrobial Agent Development

Given that Mannich bases derived from this intermediate have demonstrated both anti‑inflammatory activity and significant zones of bacterial inhibition in antimicrobial screening [1], this compound can serve as a common intermediate for hybrid molecule programs targeting comorbid inflammatory and infectious conditions—for example, infected wounds, periodontitis, or inflammatory bowel disease with bacterial overgrowth. The ability to generate both activities from a single scaffold streamlines compound collection procurement for phenotypic screening campaigns.

Quote Request

Request a Quote for 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.